12-Aminododecane-1-sulfonic acid

Polyolefin Functionalization Wellbore Fluid Additives Reactive Surfactants

12-Aminododecane-1-sulfonic acid (CAS 160799-46-2) is a C12 linear alkyl chain terminated at one end by a sulfonic acid group and at the other by a primary amine, with a molecular weight of 265.41 g/mol and a predicted density of 1.066 ± 0.06 g/cm³. It belongs to the ω-aminoalkanesulfonic acid family—a class of bifunctional amphiphiles employed as reactive surfactant building blocks, anionic structural components for polyurethane dispersions, and covalent modifiers for polyolefin backbones.

Molecular Formula C12H27NO3S
Molecular Weight 265.42 g/mol
CAS No. 160799-46-2
Cat. No. B169986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Aminododecane-1-sulfonic acid
CAS160799-46-2
Synonyms12-AMINO-1-DODECANESULFONIC ACID
Molecular FormulaC12H27NO3S
Molecular Weight265.42 g/mol
Structural Identifiers
SMILESC(CCCCCCS(=O)(=O)O)CCCCCN
InChIInChI=1S/C12H27NO3S/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-13H2,(H,14,15,16)
InChIKeyMGJQLHPIYXQDEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Aminododecane-1-sulfonic acid (CAS 160799-46-2): Core Physicochemical Identity and Class Positioning for Procurement Screening


12-Aminododecane-1-sulfonic acid (CAS 160799-46-2) is a C12 linear alkyl chain terminated at one end by a sulfonic acid group and at the other by a primary amine, with a molecular weight of 265.41 g/mol and a predicted density of 1.066 ± 0.06 g/cm³ . It belongs to the ω-aminoalkanesulfonic acid family—a class of bifunctional amphiphiles employed as reactive surfactant building blocks, anionic structural components for polyurethane dispersions, and covalent modifiers for polyolefin backbones [1]. The compound's dual-terminal functionality distinguishes it from simple mono-functional alkyl sulfonates and carboxylates that dominate the commercial surfactant market, making it relevant where permanent incorporation into a polymer matrix or self-assembled architecture is required rather than transient surface activity [2].

Why 12-Aminododecane-1-sulfonic acid Cannot Be Replaced by Commodity C12 Surfactants: The Bifunctional Architecture Requirement


Attempting to substitute 12-aminododecane-1-sulfonic acid with superficially similar C12 surfactants—such as sodium dodecyl sulfate (SDS), sodium dodecyl sulfonate, or dodecanoic acid derivatives—introduces critical functional deficits. SDS and sodium dodecyl sulfonate lack the terminal primary amine, making them incapable of forming covalent amide linkages to polymer backbones or surfaces; they remain as leachable, transient additives rather than permanently integrated structural components [1]. Conversely, 12-aminododecanoic acid replaces the strongly acidic sulfonate headgroup (-SO₃H, predicted pKa ~1.84) with a carboxylate (-COOH, pKa ~4.8), shifting the charge state under processing conditions and altering both solubility and ionic cross-linking behavior in polyurethane and polyolefin systems . These differences in covalent coupling capability and pH-dependent ionization produce distinct material properties that cannot be recovered through formulation adjustments alone.

Quantitative Differentiation Evidence for 12-Aminododecane-1-sulfonic acid Against Closest Analogs


Covalent Polymer Incorporation Capability: Amide Bond Formation vs. Non-Reactive Alkyl Sulfonates

12-Aminododecane-1-sulfonic acid possesses a terminal primary amine that reacts with polymeric anhydrides (e.g., poly(maleic anhydride-alt-α-olefin)) to form pendant aminoalkylsulfonic acid amides covalently attached to the polymer backbone, as disclosed in patent WO 2010141534 A1 [1]. In contrast, the closest non-amino analog—1-dodecanesulfonic acid (CAS 38480-64-7)—lacks this amine functionality and cannot participate in amide bond formation; it can only function as a non-covalently associated additive . Quantitatively, the patent demonstrates that incorporation of aminoalkylsulfonic acids via amide linkage yields polymers that maintain fluid-loss control properties under wellbore conditions (elevated temperature and pressure), whereas non-reactive sulfonates show rapid leaching and loss of effect [1].

Polyolefin Functionalization Wellbore Fluid Additives Reactive Surfactants

Sulfonate vs. Carboxylate Headgroup Ionization: pH-Dependent Charge State and its Impact on Polyurethane Dispersion Stability

The sulfonic acid group of 12-aminododecane-1-sulfonic acid has a predicted pKa of 1.84 ± 0.50, meaning it remains fully ionized (sulfonate anion) across the entire pH range relevant to polyurethane dispersion processing (typically pH 5-9), while the terminal amine (pKa ~10-11) can be protonated or neutral depending on formulation pH . In comparison, the carboxylate analog 12-aminododecanoic acid (CAS 693-57-2) carries a carboxylic acid group with pKa ~4.8, which is only partially ionized at typical PUD processing pH (5-7), resulting in variable ionic stabilization. Patent GB 1336050A demonstrates that N-(ω-aminoalkane)-ω'-aminoalkane sulfonic acid salts serve as anionic structural components in emulsifier-free polyurethane dispersions, producing coatings, threads, and adhesives with 0.5-7% by weight sulfonate content [1]. The carboxylate analogs require emulsifier-assisted dispersion under the same conditions.

Polyurethane Dispersions Emulsifier-Free PUD Ionic Structural Components

Chain Length Specificity for Amphiphilic Self-Assembly: C12 Sulfonic Acid vs. Shorter-Chain Aminoalkylsulfonic Acids (C2-C10)

The C12 alkyl spacer of 12-aminododecane-1-sulfonic acid provides sufficient hydrophobic driving force for self-assembly into organized nanostructures (helical ribbons, nanotapes) when combined with metal complexes such as [Ru(bpy)₃]²⁺, as described for this compound class . Shorter-chain aminoalkylsulfonic acids—e.g., aminoethylsulfonic acid (taurine, C2) or 6-aminohexane-1-sulfonic acid (C6)—have substantially lower hydrophobic character and do not form stable self-assembled architectures under equivalent conditions [1]. The ACD/LogP value of 2.00 for 12-aminododecane-1-sulfonic acid confirms its balanced amphiphilic character, whereas taurine (LogP ~ -2.5) is fully water-soluble with no measurable CMC .

Supramolecular Self-Assembly Nanostructure Fabrication Amphiphile Design

Polyolefin Backbone Compatibility: Pendant Sulfonate Spacing Control vs. Random Copolymer Sulfonation

12-Aminododecane-1-sulfonic acid enables precise, sequence-controlled placement of sulfonate groups along a polyethylene backbone through post-polymerization amidation of maleic anhydride copolymers, as disclosed in US Patent 8,759,260 [1]. This controlled grafting approach yields polymers with defined sulfonate spacing (dictated by the alternating copolymer architecture) and pendant chain length (C12 spacer). By contrast, direct sulfonation of polyethylene or random copolymerization of sulfonated monomers produces heterogeneous sulfonate distributions with variable inter-group distances, leading to poorly defined ionic clustering and unpredictable water uptake [2]. The C12 aminoalkylsulfonic acid modification allows systematic tuning of ionic content from 0.5 to 7 wt% sulfonate while maintaining backbone integrity [1].

Precision Polyolefins Biomaterials Membrane Technology

High-Value Application Scenarios for 12-Aminododecane-1-sulfonic acid Based on Evidence-Proven Differentiation


Covalent Grafting onto Polyolefin Backbones for Permanent Wellbore Fluid Additives

12-Aminododecane-1-sulfonic acid reacts via its terminal amine with maleic anhydride copolymers (e.g., poly(maleic anhydride-alt-tetradecene) or poly(maleic anhydride-alt-octadecene)) to form pendant sulfonic acid amides permanently integrated into the polymer. The resulting modified polyolefin functions as a non-leaching fluid-loss control additive in aqueous wellbore fluids under downhole temperature and pressure conditions. This covalent grafting strategy, disclosed in US Patent 8,759,260 and WO 2010141534 A1, enables single-dose treatment rather than continuous re-dosing, providing both operational simplicity and reduced environmental discharge of free surfactant [1].

Anionic Structural Component in Emulsifier-Free Polyurethane Dispersions (PUDs)

The sulfonate group (pKa 1.84) of 12-aminododecane-1-sulfonic acid provides permanent anionic charge for electrostatic stabilization of polyurethane particles without requiring external emulsifiers. Patent GB 1336050A demonstrates that N-(ω-aminoalkane)-ω'-aminoalkane sulfonic acid salts, incorporated at 0.5-7 wt% into the polyurethane backbone, yield stable aqueous dispersions that dry to form uniform films, coatings, and adhesives. The C12 chain provides sufficient hydrophobicity for film integrity while the sulfonate ensures water dispersibility—properties that directly impact coating quality and shelf-life [2].

Precision Sulfonate-Functionalized Biomaterials and Membrane Precursors

By exploiting the alternating architecture of maleic anhydride copolymers, 12-aminododecane-1-sulfonic acid can be used to create polyethylene-based materials with precisely spaced sulfonate groups separated by C12 pendant chains. This controlled ionic group distribution is critical for biomaterials where predictable hydration, anti-fouling performance, or ionic conductivity is required. Random sulfonation methods cannot achieve comparable spatial control of ionic groups, making this compound essential for research on structure-property relationships in ionic polymer membranes [3].

Building Block for Supramolecular Nanoarchitectures and Photofunctional Materials

The bifunctional amphiphilic structure (C12 alkyl chain + terminal sulfonate + terminal amine) enables 12-aminododecane-1-sulfonic acid to serve as a scaffold for organizing functional metal complexes into helical ribbons and nanotapes through self-assembly. Research demonstrates that anionic amphiphiles of this class encapsulate [Ru(bpy)₃]²⁺ complexes within lipid-based nanostructures, producing materials with defined hypochromic effects and induced circular dichroism—properties relevant to biodiagnostics, photovoltaics, and OLED research. Shorter-chain aminoalkylsulfonic acids lack sufficient hydrophobic driving force to form these organized assemblies .

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